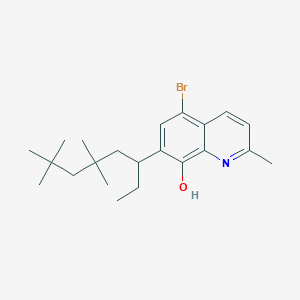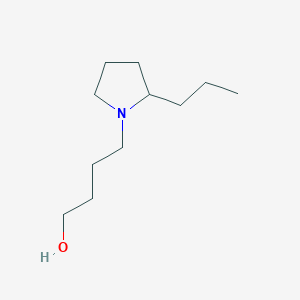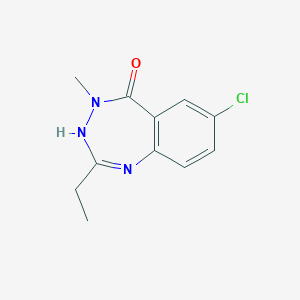
5H-1,3,4-Benzotriazepin-5-one, 7-chloro-2-ethyl-1,4-dihydro-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-1,3,4-Benzotriazepin-5-one, 7-chloro-2-ethyl-1,4-dihydro-4-methyl-: is a compound belonging to the benzotriazepine class. Benzotriazepines are known for their diverse pharmacological activities, including anxiolytic, sedative, anticonvulsant, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5H-1,3,4-Benzotriazepin-5-one derivatives typically involves the cyclization of appropriate precursors. For instance, one method involves the reaction of isatoic anhydride with aminoguanidine bicarbonate in acetic acid under reflux conditions . The reaction mixture is then cooled, poured into ice-cold water, and neutralized with sodium bicarbonate to obtain the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalysts is crucial for industrial scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 5H-1,3,4-Benzotriazepin-5-one derivatives undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation, alkylation, and acylation reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, halogenation can yield halogenated benzotriazepinones, while reduction can produce amino derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, 5H-1,3,4-Benzotriazepin-5-one derivatives are used as intermediates in the synthesis of more complex molecules. They serve as building blocks for the development of new pharmaceuticals and agrochemicals .
Biology: These compounds have shown potential as enzyme inhibitors and receptor antagonists. They are studied for their interactions with biological targets, such as cholecystokinin receptors, which are implicated in various physiological processes .
Medicine: In medicine, 5H-1,3,4-Benzotriazepin-5-one derivatives are explored for their anticancer properties. They have demonstrated activity against various cancer cell lines, including ovarian, renal, and prostate cancers . Additionally, their anxiolytic and sedative effects make them candidates for treating anxiety and sleep disorders.
Industry: Industrially, these compounds are used in the development of new materials and as precursors for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 5H-1,3,4-Benzotriazepin-5-one derivatives involves their interaction with specific molecular targets. For instance, they act as antagonists to cholecystokinin receptors, inhibiting the receptor’s activity and thereby exerting their pharmacological effects . The exact pathways and molecular interactions depend on the specific derivative and its target.
Comparaison Avec Des Composés Similaires
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Devazepide: A cholecystokinin receptor antagonist with anticancer activity.
Asperlicin: Another cholecystokinin receptor antagonist used in cancer research.
Comparison: 5H-1,3,4-Benzotriazepin-5-one derivatives are unique due to their specific structural features and pharmacological profiles. Unlike diazepam, which is primarily used for its anxiolytic effects, these derivatives have broader applications, including anticancer activity. Compared to devazepide and asperlicin, they offer different binding affinities and specificities towards cholecystokinin receptors, making them valuable for targeted therapeutic applications .
Propriétés
Numéro CAS |
59169-84-5 |
|---|---|
Formule moléculaire |
C11H12ClN3O |
Poids moléculaire |
237.68 g/mol |
Nom IUPAC |
7-chloro-2-ethyl-4-methyl-3H-1,3,4-benzotriazepin-5-one |
InChI |
InChI=1S/C11H12ClN3O/c1-3-10-13-9-5-4-7(12)6-8(9)11(16)15(2)14-10/h4-6H,3H2,1-2H3,(H,13,14) |
Clé InChI |
FIISFUCFJWZOSG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC2=C(C=C(C=C2)Cl)C(=O)N(N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


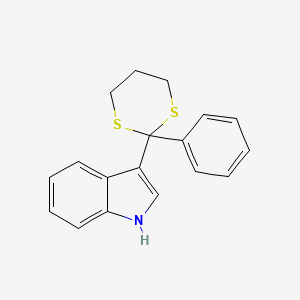
![Ethyl 6-chloro-2-oxo-1-oxaspiro[4.5]decane-3-carboxylate](/img/structure/B14607802.png)
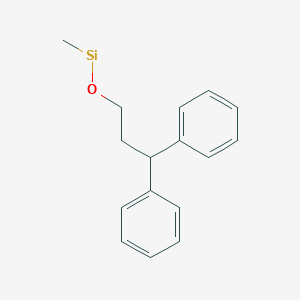
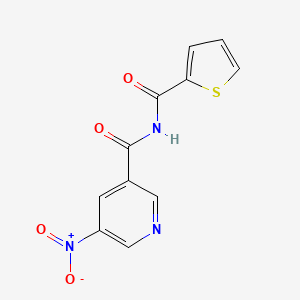
![1-Butanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]-](/img/structure/B14607829.png)
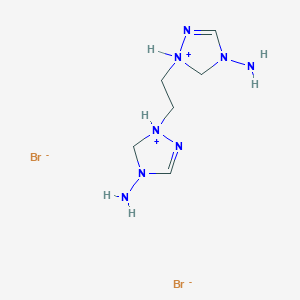

![Diethyl butyl[(2,4-dichlorophenyl)methyl]propanedioate](/img/structure/B14607856.png)


![Phenol, 2-[[[2-(phenylthio)ethyl]imino]methyl]-](/img/structure/B14607865.png)
